molecular formula C11H9NO4 B189084 Ethyl 3-(4-nitrophenyl)prop-2-ynoate CAS No. 35283-08-0

Ethyl 3-(4-nitrophenyl)prop-2-ynoate

Cat. No. B189084
Key on ui cas rn: 35283-08-0
M. Wt: 219.19 g/mol
InChI Key: VOFGHYIUFUAZQO-UHFFFAOYSA-N
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Patent
US08455500B2

Procedure details

According to the method of (Reference Example 3), from 1-iodo-4-nitrobenzene (5.0 g) and ethyl propiolate (6.1 mL), the subject compound (2.94 g) was obtained as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[C:12]#[CH:13]>>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([C:13]#[C:12][C:11]([O:15][CH2:16][CH3:17])=[O:14])=[CH:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C#C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C#CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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